N-[2-(4-methoxyphenyl)ethyl]-2-methylsulfanylpyridine-3-carboxamide
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Overview
Description
N-(4-Methoxyphenethyl)-2-(methylthio)nicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a methoxyphenethyl group and a methylthio group attached to the nicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenethyl)-2-(methylthio)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenethylamine and 2-chloronicotinic acid.
Formation of Amide Bond: The 4-methoxyphenethylamine is reacted with 2-chloronicotinic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Introduction of Methylthio Group: The resulting intermediate is then treated with a methylthiolating agent, such as methylthiol, under basic conditions to introduce the methylthio group.
Industrial Production Methods
In an industrial setting, the production of N-(4-Methoxyphenethyl)-2-(methylthio)nicotinamide may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reagents.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenethyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Methoxyphenethyl)-2-(methylthio)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is employed in studies to understand its effects on cellular processes and pathways.
Industrial Applications: It is utilized in the synthesis of other complex molecules and as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenethyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenethyl)-4-propoxyaniline: Similar structure but with a propoxy group instead of a methylthio group.
N-(4-Methoxyphenethyl)-N-(4-methylphenyl)amine: Similar structure but with a methylphenyl group instead of a nicotinamide core.
Uniqueness
N-(4-Methoxyphenethyl)-2-(methylthio)nicotinamide is unique due to the presence of both the methoxyphenethyl and methylthio groups attached to the nicotinamide core, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
785710-81-8 |
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Molecular Formula |
C16H18N2O2S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H18N2O2S/c1-20-13-7-5-12(6-8-13)9-11-17-15(19)14-4-3-10-18-16(14)21-2/h3-8,10H,9,11H2,1-2H3,(H,17,19) |
InChI Key |
UQNIYLYFXZOXIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=C(N=CC=C2)SC |
solubility |
16 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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